9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a quinoxaline core fused with an indole ring, with a bromine atom at the 9th position and a 3-methylbutyl group at the 6th position.
Preparation Methods
The synthesis of 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 5-bromo-2,3-diaminopyridine with a suitable diketone or aldehyde. One common method is the reaction of 5-bromo-2,3-diaminopyridine with benzil or 9,10-phenanthraquinone in the presence of a catalyst such as Brønsted acid hydrotrope combined catalyst (BAHC) in water . This reaction proceeds under mild conditions and provides good to excellent yields of the desired product.
Chemical Reactions Analysis
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: This compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form various substituted derivatives.
Scientific Research Applications
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer, antimicrobial, and antiviral activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: Quinoxaline derivatives, including this compound, are explored for their applications in organic semiconductors, dyes, and electroluminescent materials.
Mechanism of Action
The mechanism of action of 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to downregulate MYC and E2F targets, which are involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceosome, and DNA repair . These interactions contribute to its biological activities, including anticancer effects.
Comparison with Similar Compounds
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can be compared with other similar compounds such as:
Quinoxaline: The parent compound, which lacks the bromine and 3-methylbutyl substituents.
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with a pyrrole and pyrazine ring, known for its antimicrobial and kinase inhibitory activities.
Quinazoline: A similar heterocyclic compound with a benzene ring fused to a diazine ring, used in various medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
9-bromo-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3/c1-12(2)9-10-23-17-8-7-13(20)11-14(17)18-19(23)22-16-6-4-3-5-15(16)21-18/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVZQHWPFRSLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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